
Ethyl 4-(allyloxy)-3,5-diiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(allyloxy)-3,5-diiodobenzoate is an organic compound that features an ester functional group, an allyloxy group, and two iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(allyloxy)-3,5-diiodobenzoate typically involves the esterification of 4-(allyloxy)-3,5-diiodobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The allyloxy group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atoms on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(allyloxy)-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(allyloxy)-3,5-diiodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance its binding affinity to certain proteins, while the ester and allyloxy groups can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-3,5-diiodobenzoate: Similar structure but with a hydroxy group instead of an allyloxy group.
Ethyl 4-(methoxy)-3,5-diiodobenzoate: Similar structure but with a methoxy group instead of an allyloxy group.
Ethyl 4-(propoxy)-3,5-diiodobenzoate: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness: Ethyl 4-(allyloxy)-3,5-diiodobenzoate is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. The iodine atoms also confer distinct properties, such as increased molecular weight and potential for radiolabeling.
Propiedades
Fórmula molecular |
C12H12I2O3 |
|---|---|
Peso molecular |
458.03 g/mol |
Nombre IUPAC |
ethyl 3,5-diiodo-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H12I2O3/c1-3-5-17-11-9(13)6-8(7-10(11)14)12(15)16-4-2/h3,6-7H,1,4-5H2,2H3 |
Clave InChI |
TZGGWCXXUWOWPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)I)OCC=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


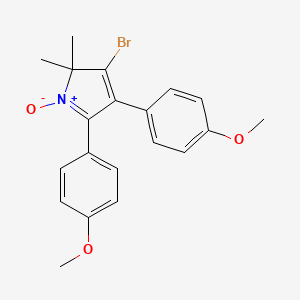


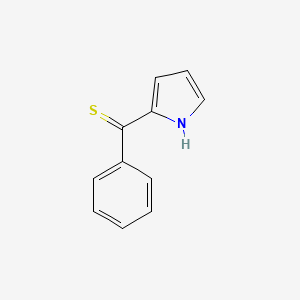
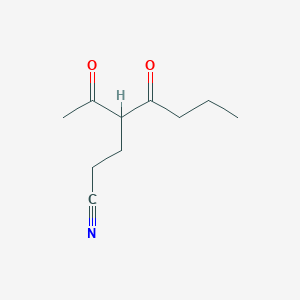
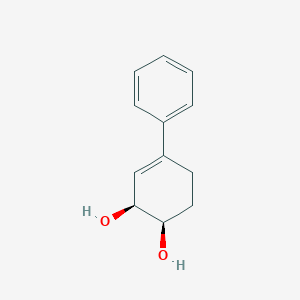
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
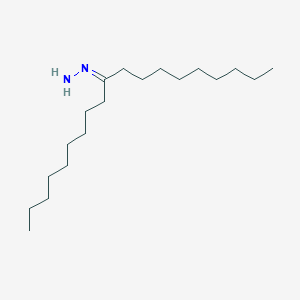


![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)

